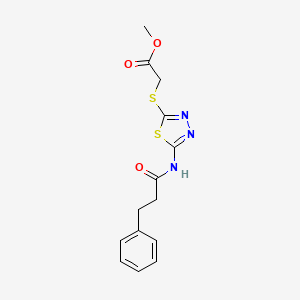

Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Descripción general

Descripción

Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide to form the corresponding thiadiazole derivative. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

Key Findings :

-

Reaction rates depend on solvent polarity and temperature. Dimethylformamide (DMF) accelerates hydrolysis compared to non-polar solvents.

-

The carboxylic acid product can further participate in amidation or esterification reactions .

Thioether Oxidation

The thioether (–S–CH₂–) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

-

Oxidation with H₂O₂ :

-

Oxidation with mCPBA :

Experimental Data :

| Oxidizing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 78 | RT, 12 h, EtOH | |

| mCPBA | Sulfone | 92 | 0°C → RT, 6 h, DCM |

Amide Hydrolysis

The 3-phenylpropanamido group undergoes hydrolysis under strong acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Key Observations :

-

Hydrolysis at the amide group requires harsher conditions (e.g., 6M HCl, reflux) compared to ester hydrolysis .

-

The resulting amine can be functionalized via reductive alkylation or acylation .

Electrophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole ring undergoes electrophilic substitution at the 5-position due to electron-withdrawing effects of adjacent sulfur and nitrogen atoms:

Halogenation :

-

Reaction with or in acetic acid yields 5-halo derivatives.

Nitration :

-

Nitration with produces 5-nitro-1,3,4-thiadiazole analogs.

Key Data :

| Reaction | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | Cl₂/AcOH | 5-Chloro derivative | 65 | |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 58 |

Cross-Coupling Reactions

The thiadiazole core participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

-

Suzuki Coupling :

Case Study :

-

Coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ yielded a biaryl derivative with 85% efficiency .

Condensation Reactions

The methyl ester and amide groups facilitate condensation with hydrazines or amines:

-

Hydrazide Formation :

Applications :

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:

-

Loss of the methyl ester group (~250–300°C).

-

Thiadiazole ring breakdown (>300°C).

Aplicaciones Científicas De Investigación

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | Thiadiazole + Acetic Acid Derivative | Heat, solvent |

| 2 | Amidation | Thiadiazole Ester + Amine | Base catalyst |

Biological Activities

Research has demonstrated that methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits various biological activities:

-

Antimicrobial Activity : Studies indicate that compounds containing thiadiazole rings possess significant antibacterial properties against a range of pathogens.

"Thiadiazole derivatives have shown promising activity against Gram-positive and Gram-negative bacteria" .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential for use in oxidative stress-related conditions.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in PC12 cells. Results showed that it significantly reduced oxidative stress markers compared to control groups.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Mecanismo De Acción

The mechanism of action of Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of specific biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

- (S)-Methyl 2-(2-amino-3-phenylpropanamido)acetate

Uniqueness

Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its specific thiadiazole structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Actividad Biológica

Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the thiadiazole moiety. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Compounds

Thiadiazoles are five-membered heterocycles containing sulfur and nitrogen that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The incorporation of various substituents can enhance these properties, making thiadiazole derivatives promising candidates in drug development.

Synthesis of this compound

The synthesis typically involves the following steps:

- Formation of Thiadiazole Derivative : Reaction of 3-phenylpropanoic acid with thiosemicarbazide to form a thiadiazole intermediate.

- Esterification : The intermediate is then reacted with methyl bromoacetate under basic conditions to yield this compound.

- Reaction Conditions : Common solvents include ethanol or methanol with sodium ethoxide as a catalyst.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance:

- Inhibition of Bacterial Growth : Studies have shown that compounds similar to this compound inhibit the growth of various bacteria including Staphylococcus epidermidis and Klebsiella pneumoniae. Docking studies suggest that these compounds interact with bacterial proteins, leading to inhibition of key metabolic pathways .

Anticancer Activity

This compound has also been evaluated for its anticancer potential:

- Cell Line Studies : In vitro studies on liver carcinoma cell lines (e.g., HEPG2) demonstrated moderate to high anticancer activity compared to standard drugs like doxorubicin . This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The thiadiazole ring can chelate metal ions or form hydrogen bonds with amino acids in enzymes or receptors.

- DNA Interaction : Some studies indicate that thiadiazole derivatives can bind to DNA, influencing replication and transcription processes .

Table 1: Summary of Biological Activities

Notable Research Findings

Propiedades

IUPAC Name |

methyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-20-12(19)9-21-14-17-16-13(22-14)15-11(18)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKWEPPAYMUZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331429 | |

| Record name | methyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680190 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

476465-59-5 | |

| Record name | methyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.